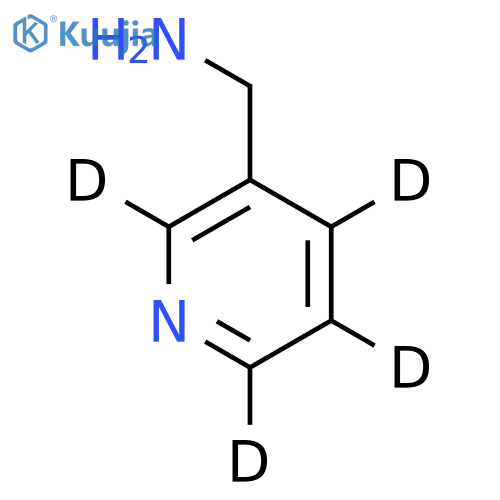Cas no 1020719-00-9 (3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4)

1020719-00-9 structure
商品名:3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4
CAS番号:1020719-00-9
MF:C6H8N2
メガワット:112.165767669678
CID:824065
3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 化学的及び物理的性質
名前と識別子
-
- 3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4
- 1-(Pyridin-3-yl)methanamine-d4
- 3-Pyridinemethanamine-d4
- A-Pyridylmethylamine-d4
- Picolamine-d4
- NSC 59706-d4
- β-PyridylMethylaMine-d4
- 3-Pyridine-2,4,5,6-d4-methanamine
-
計算された属性
- せいみつぶんしりょう: 112.09400
じっけんとくせい
- あんていせい: Hygroscopic
- PSA: 38.91000
- LogP: 1.24060
3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A617492-10mg |
3-(Aminomethyl)pyridine-2,4,5,6-d4 |
1020719-00-9 | 10mg |
$ 236.00 | 2023-04-19 | ||
| TRC | A617492-100mg |
3-(Aminomethyl)pyridine-2,4,5,6-d4 |
1020719-00-9 | 100mg |
$ 1860.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874118-10mg |
3-(Aminomethyl)pyridine-2,4,5,6-d4 |
1020719-00-9 | AR | 10mg |
¥2,200.00 | 2022-09-03 |
3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4 関連文献
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Jie Zhang,Weiwei Zuo,Hongqi Ye,Zhibo Li New J. Chem., 2017,41, 2358-2363
1020719-00-9 (3-(AMINOMETHYL)PYRIDINE-2,4,5,6-D4) 関連製品
- 3731-52-0(3-Picolylamine)
- 20173-04-0(methyl[(pyridin-3-yl)methyl]amine)
- 771574-45-9((5-Methylpyridin-3-yl)methanamine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
